molecular formula C14H22N2O3 B1317412 2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine CAS No. 928001-49-4

2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine

Cat. No. B1317412
M. Wt: 266.34 g/mol
InChI Key: ZEJBQXZLSYSINH-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine” is an organic molecule that contains a morpholine ring and a phenyl ring with two methoxy groups attached. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The phenyl ring is a six-membered carbon ring with alternating double bonds, and the methoxy groups (-OCH3) are attached to the second and fourth carbon atoms of the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show the morpholine ring and phenyl ring connected by a two-carbon chain. The nitrogen atom in the morpholine ring and the carbon atoms in the phenyl ring would likely form the backbone of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the morpholine ring could make the compound more polar, while the methoxy groups on the phenyl ring could increase its stability .

Scientific Research Applications

Crystal Structure Analysis

Research on derivatives of 2,4-dimethoxy-1,3,5-triazine, which share a similar structural motif with 2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine, has provided insights into the crystal structures of these compounds. For example, the study by Fridman, Kapon, and Kaftory (2003) detailed the crystal structure of three derivatives, illustrating different conformational states such as the chair and butterfly conformations. This research underscores the importance of such compounds in understanding molecular geometry and intermolecular interactions in crystalline materials Fridman, Kapon, & Kaftory, 2003.

Pharmacological and Toxicological Screening

A study aimed at evaluating the inhibitory potential on enzymes and antimicrobial activities of a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives highlighted the pharmacological importance of morpholine derivatives. Can et al. (2017) found that two compounds exhibited significant inhibitory effects on cyclooxygenase enzymes, highlighting the potential therapeutic applications of morpholine derivatives in treating inflammatory diseases Can et al., 2017.

Corrosion Inhibition

Das et al. (2017) explored the corrosion inhibition properties of Cd(II) Schiff base complexes containing a morpholino group on mild steel in acidic conditions. This study established a link between coordination chemistry and materials science, demonstrating the potential of morpholino derivatives as corrosion inhibitors in industrial applications Das et al., 2017.

Neuropharmacology

In the field of neuropharmacology, morpholine derivatives have been investigated for their receptor antagonistic properties. A study by Harrison et al. (2001) introduced a water-soluble neurokinin-1 receptor antagonist with a morpholine moiety, showcasing its efficacy in pre-clinical tests related to emesis and depression Harrison et al., 2001.

Antifungal Agents

Bardiot et al. (2015) discovered 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with significant antifungal activity against Candida and Aspergillus species. This research highlights the potential of morpholine derivatives in developing new antifungal treatments Bardiot et al., 2015.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-17-11-3-4-12(14(9-11)18-2)13(10-15)16-5-7-19-8-6-16/h3-4,9,13H,5-8,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJBQXZLSYSINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(CN)N2CCOCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine

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